molecular formula C8H8BrF5S B1428438 3-Methyl-5-(pentafluorosulfur)benzyl bromide CAS No. 1240257-48-0

3-Methyl-5-(pentafluorosulfur)benzyl bromide

Cat. No.: B1428438
CAS No.: 1240257-48-0
M. Wt: 311.11 g/mol
InChI Key: ZRHPUHTTXXCZFI-UHFFFAOYSA-N
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Description

3-Methyl-5-(pentafluorosulfur)benzyl bromide: is a chemical compound with the molecular formula C8H8BrF5S and a molecular weight of 311.11 g/mol . It is characterized by the presence of a bromomethyl group, a methyl group, and a pentafluorosulfur group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: 3-Methyl-5-(pentafluorosulfur)benzyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various benzyl derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology: In biological research, this compound is used to study the effects of pentafluorosulfur-containing compounds on biological systems. It is also used in the development of new biochemical probes and tools for studying enzyme mechanisms and protein interactions .

Medicine: Its unique chemical structure makes it a valuable scaffold for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 3-Methyl-5-(pentafluorosulfur)benzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(pentafluorosulfur)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzyl bromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pentafluorosulfur group can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of both the methyl and pentafluorosulfur groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[3-(bromomethyl)-5-methylphenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF5S/c1-6-2-7(5-9)4-8(3-6)15(10,11,12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHPUHTTXXCZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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